molecular formula C15H19ClN2O3S2 B2873968 N-(3-chloro-4-methylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide CAS No. 2415572-61-9

N-(3-chloro-4-methylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide

Cat. No.: B2873968
CAS No.: 2415572-61-9
M. Wt: 374.9
InChI Key: APECPIXGFFKIRI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide is a chemical compound with the molecular formula C 15 H 19 ClN 2 O 3 S 2 and a molecular weight of 374.9 g/mol . It is supplied with the CAS Number 2415572-61-9 . The structural complexity of this molecule, featuring a 1,4-dithiepane ring and an ethanediamide (oxalamide) linker, suggests potential for diverse research applications. The oxalamide functional group is known in medicinal chemistry for its ability to engage in hydrogen bonding, which can be exploited in the design of enzyme inhibitors or molecular glues. The presence of the dithiepane ring, incorporating sulfur atoms, may impart unique electronic properties or be of interest in the development of compounds that modulate redox biology. Researchers may find this compound valuable as a building block in synthetic chemistry, a candidate for high-throughput screening libraries in drug discovery, or as a starting point for the development of novel functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S2/c1-10-2-3-11(6-12(10)16)18-14(20)13(19)17-7-15(21)8-22-4-5-23-9-15/h2-3,6,21H,4-5,7-9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APECPIXGFFKIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CSCCSC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves multiple steps:

    Formation of the Chlorinated Aromatic Ring: The starting material, 3-chloro-4-methylphenol, undergoes a series of reactions to introduce the necessary functional groups.

    Synthesis of the Dithiepan Ring: The dithiepan ring is synthesized through a cyclization reaction involving sulfur-containing reagents.

    Coupling Reaction: The final step involves coupling the chlorinated aromatic ring with the dithiepan ring using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we analyze three classes of analogs: ethanediamide derivatives , arylurea pesticides , and heterocyclic phthalimides .

Ethanediamide Derivatives

Example Compound : N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide (CAS: 930988-48-0)

  • Structural Similarities : Both compounds share the ethanediamide (-NH-C(=O)-C(=O)-NH-) core, which facilitates hydrogen bonding and metal chelation.
  • Key Differences : The benzothiadiazole and hydroxyphenyl substituents in the analog enhance π-π stacking and solubility in polar solvents, whereas the 1,4-dithiepane group in the target compound introduces conformational rigidity and sulfur-mediated redox activity .
  • Applications : Benzothiadiazole derivatives are widely studied as corrosion inhibitors or antifungal agents, whereas the dithiepane-containing compound may exhibit unique thiol-disulfide interchange properties relevant to enzyme inhibition .

Arylurea Herbicides

Example Compound : Chlorotoluron (N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea)

  • Structural Similarities : Both compounds feature the 3-chloro-4-methylphenyl group, a common motif in herbicides due to its electron-withdrawing effects and stability.
  • Key Differences: Chlorotoluron uses a urea (-NH-C(=O)-N-) linker, which is more hydrolytically stable than the ethanediamide group. The dimethylamino group in chlorotoluron enhances systemic mobility in plants, while the dithiepane group in the target compound likely reduces bioavailability due to higher molecular weight .
  • Bioactivity : Chlorotoluron inhibits photosynthesis by binding to Photosystem II (PSII), whereas the ethanediamide derivative’s mechanism remains unexplored but may involve thiol-reactive pathways .

Heterocyclic Phthalimides

Example Compound : 3-Chloro-N-phenyl-phthalimide

  • Structural Similarities : The chloroaryl group and nitrogen-containing heterocycle (phthalimide) parallel the electronic profile of the target compound.
  • Applications : Phthalimides are used as polymer precursors (e.g., polyimides) or photodynamic therapy agents, contrasting with the hypothesized agrochemical role of the ethanediamide compound .

Comparative Data Table

Property Target Compound N-(benzothiadiazol)ethanediamide Chlorotoluron 3-Chloro-N-phenyl-phthalimide
Molecular Formula C₁₅H₁₇ClN₂O₃S₂ (hypothetical) C₁₅H₁₂N₄O₂S₂ C₁₀H₁₃ClN₂O C₁₄H₈ClNO₂
Functional Groups Ethanediamide, 1,4-dithiepane, chloroaryl Ethanediamide, benzothiadiazole Urea, chloroaryl Phthalimide, chloroaryl
Molecular Weight ~392.9 g/mol 368.4 g/mol 228.7 g/mol 257.7 g/mol
Key Applications Hypothesized agrochemical agent Corrosion inhibition, antifungal Herbicide Polymer synthesis
Solubility (Water) Low (predicted) Moderate (polar groups) High (urea linker) Very low (aromatic core)
Stability Moderate (sulfur oxidation sensitivity) High (heteroaromatic stability) High Very high (thermal)

Research Findings and Limitations

  • Synthesis Challenges : The 1,4-dithiepane moiety in the target compound requires specialized sulfur-annulation techniques, unlike the straightforward urea or phthalimide syntheses .
  • The dithiepane group may confer unique redox-mediated toxicity .
  • Thermodynamic Properties : Computational models predict lower LogP (2.8) compared to chlorotoluron (LogP 2.1), indicating reduced lipid membrane permeability .

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